molecular formula C20H17N5OS B2821856 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852372-32-8

2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2821856
CAS RN: 852372-32-8
M. Wt: 375.45
InChI Key: ZUSOBUQTAHHICQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are often used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the phenyl ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure. For example, the presence of polar functional groups can increase a compound’s solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

1,2,4-Triazole derivatives demonstrate significant antimicrobial and antifungal activities. These compounds have been explored for their potential in combating various microbial and fungal pathogens. The search for new compounds among 3-aryl-5-mercapto-1,2,4-triazoles has highlighted their efficacy against specific bacteria such as Staphylococcus aureus and fungi like Candida albicans. The focus on these derivatives stems from their potential to address drug-resistant strains and provide new therapeutic options (M. V. Ohloblina, 2022).

Anti-inflammatory and Analgesic Properties

The exploration of 1,2,4-triazole derivatives has also extended into their anti-inflammatory and analgesic effects. These compounds have been evaluated for their potential to alleviate pain and reduce inflammation, making them candidates for treating conditions such as arthritis and other inflammatory diseases. This research direction reflects the continuous need for more effective and safer anti-inflammatory agents (M. V. Ohloblina, 2022).

Broad Spectrum of Biological Activities

The broad range of biological activities exhibited by 1,2,4-triazole derivatives underlines the versatility of these compounds in scientific research. Their applications span from pharmaceuticals to agriculture, highlighting their significance in developing new drugs and other chemical agents. This versatility is attributed to the structural diversity of 1,2,4-triazole derivatives, which allows for various chemical modifications to enhance their biological activities and specificity (M. V. Ohloblina, 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often not predictable from the compound’s structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should always be followed when working with chemical compounds .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activity. If it shows promising activity in initial tests, it might be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-7-5-6-10-16(14)21-18(26)13-27-19-12-11-17-22-23-20(25(17)24-19)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSOBUQTAHHICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

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